REACTION_SMILES
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[C:11]([C:12](=[O:13])[O:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)(=[O:21])[O:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[C:5](=[O:6])([O-:7])[O-:8].[CH3:1][C:2](=[O:3])[OH:4].[CH3:29][C:30](=[O:31])[CH3:32].[K+:10].[K+:9].[OH2:33]>>[C:11]([C:12](=[O:13])[O:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1)(=[O:21])[O-:22].[K+:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Oc1ccccc1)C(=O)Oc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C([O-])C(=O)Oc1ccccc1
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Name
|
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Type
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product
|
Smiles
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[K+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |